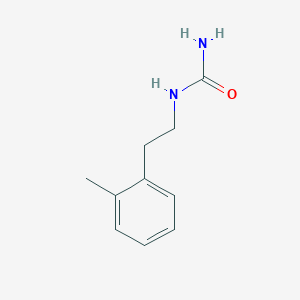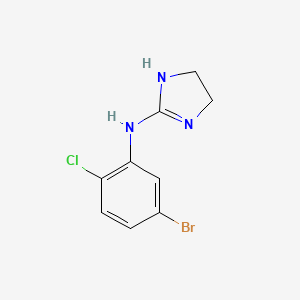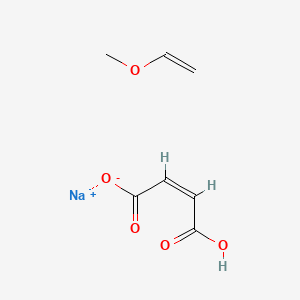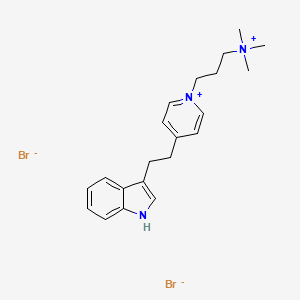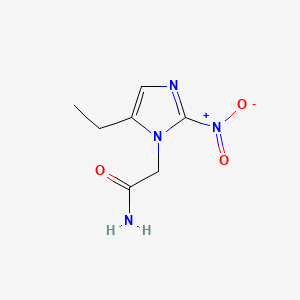![molecular formula C11H15NO4 B14704211 Ethyl [(3-methoxyphenyl)methoxy]carbamate CAS No. 15255-95-5](/img/structure/B14704211.png)
Ethyl [(3-methoxyphenyl)methoxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is an organic compound with the molecular formula C11H15NO4. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, the reaction of carbonate esters with ammonia can also yield this compound .
Industrial Production Methods
In industrial settings, the production of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester typically involves large-scale reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mecanismo De Acción
The mechanism of action of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester involves its interaction with specific molecular targets. For instance, it can act as a prodrug, which is metabolized by esterases to release the active compound. This active compound can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, 4-methoxyphenyl, ethyl ester
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is unique due to its specific structural features, such as the presence of the 3-methoxyphenyl group and the ethyl ester moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
15255-95-5 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
ethyl N-[(3-methoxyphenyl)methoxy]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)12-16-8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
UHHFEKWKDBFUJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NOCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


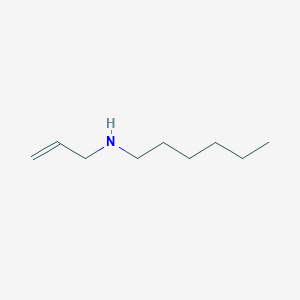
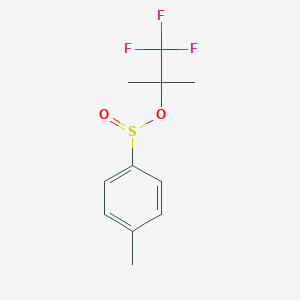
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
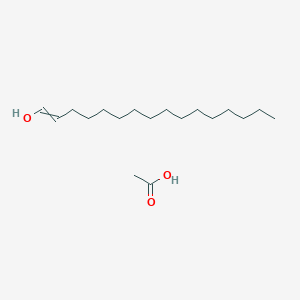
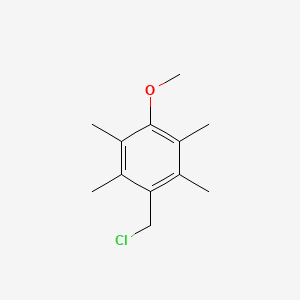
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
